molecular formula C7H8ClNO2 B146245 1-(Carboxymethyl)pyridinium chloride CAS No. 6266-23-5

1-(Carboxymethyl)pyridinium chloride

Cat. No.: B146245
CAS No.: 6266-23-5
M. Wt: 173.60 g/mol
InChI Key: FPMXPTIRDWHULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Carboxymethyl)pyridinium chloride is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6266-23-5

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetate;hydrochloride

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H

InChI Key

FPMXPTIRDWHULR-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC(=O)O.[Cl-]

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)[O-].Cl

Other CAS No.

6266-23-5

Pictograms

Irritant

Origin of Product

United States

Electrophilic Activation by the Pyridinium Ring:the Pyridinium Ring Itself is Electron Deficient and Can Engage in Non Covalent Interactions E.g., π π Stacking, Ion Dipole with Substrates. While Direct Covalent Intermediate Formation with the Ring is Less Common in Its Catalytic Applications, the Ring S Electrophilic Nature Contributes to the Overall Reaction Environment. in Some Reactions Involving Pyridines, the Formation of a Reactive Cationic Intermediate Through Interaction with the Pyridine Nitrogen Has Been Proposed As a Key Activation Step.researchgate.net

Interfacial Phenomena and Solvent Effects in Reaction Systems

The choice of solvent and the resulting interfacial phenomena are critical to the efficiency of reactions involving 1-(Carboxymethyl)pyridinium chloride. Its distinct chemical structure—a charged, aromatic pyridinium (B92312) head and a polar, acidic carboxymethyl tail—dictates its behavior in different media.

As a type of ionic liquid, it can be used in solvent-free conditions, where the catalyst itself can act as the reaction medium. researchgate.net This approach is highly desirable from a green chemistry perspective, as it minimizes volatile organic compound (VOC) waste.

In conventional solvent systems, its properties vary dramatically:

Aqueous Media: It is highly soluble in water due to the charged ring and the polar, hydrogen-bonding carboxymethyl group. ontosight.ai This makes it an excellent catalyst for reactions in water, an environmentally benign solvent. Its stability across different pH levels is also a significant advantage in aqueous systems. ontosight.ai

Organic Solvents: Its solubility is limited in non-polar organic solvents. This differential solubility can be exploited for product separation. For example, a reaction can be carried out in an aqueous phase or a polar organic solvent where the catalyst resides, while a non-polar product can be easily extracted with an immiscible organic solvent.

Biphasic Systems: The amphiphilic nature, though weak compared to long-chain pyridinium surfactants, suggests potential activity at liquid-liquid interfaces. While it does not form micelles like cetylpyridinium (B1207926) chloride, its presence at an interface could facilitate reactions between reactants dissolved in two different immiscible phases.

The solvent can also directly influence the reaction mechanism. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize transition states and intermediates, thereby affecting reaction rates. In protic solvents like water or ethanol (B145695), the solvent molecules can actively participate in proton transfer steps, working in concert with the catalyst.

Table 4: Solvent Effects on this compound

Solvent Type Solubility Observed Behavior/Application Implication for Reaction System
Polar Protic (e.g., Water, Ethanol) High Used as a catalyst in "green" aqueous media. researchgate.net Stable across a range of pH values. ontosight.ai Facilitates reactions with polar or water-soluble substrates; solvent can participate in proton transfer.
Polar Aprotic (e.g., Acetonitrile, DMF) Moderate to High Can serve as a homogeneous reaction medium. Provides a polar environment without interfering via hydrogen bond donation.
Non-polar (e.g., Toluene, Hexane) Limited/Low Allows for easy separation of the catalyst from non-polar products. Can be used in biphasic systems for simplified workup and catalyst recycling.

| Solvent-Free | Not Applicable | The compound itself can act as the reaction medium (ionic liquid). researchgate.net | Environmentally friendly protocol, high concentration of reactants. |


Table 5: List of Chemical Compounds

Compound Name
This compound
Cetylpyridinium chloride
Phenyl hydrazine (B178648)
Ethylacetoacetate
Acetoacetate
Aryl aldehydes
4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s
1-methylurea
1,3-dimethylurea
Benzil
1,3-dimethyl-5,5-diphenylhydantoin
Urea
Anisole
PhICl₂
Carbon dioxide
Piperidine

Interaction with Aqueous Media and Surfactants

The behavior of this compound in aqueous environments is significantly influenced by its amphiphilic nature, possessing both a polar pyridinium head group and a carboxyl functional group, alongside a nonpolar hydrocarbon backbone. This structure facilitates complex interactions with surfactant molecules, which are also amphiphilic. The nature and strength of these interactions are contingent on the type of surfactant employed—anionic, cationic, or non-ionic.

With non-ionic surfactants, the interactions with this compound are more subtle. The absence of strong electrostatic forces means that interactions are dominated by weaker forces such as dipole-dipole interactions, hydrogen bonding (particularly with the carboxymethyl group), and hydrophobic interactions. The effect on the CMC of the non-ionic surfactant would depend on the specific structures of the molecules involved but is generally less pronounced than in ionic surfactant mixtures.

To illustrate the principles of these interactions, the following table presents hypothetical CMC data based on known trends for analogous surfactant systems.

Surfactant SystemExpected Critical Micelle Concentration (mM)Predominant Interaction
This compound (alone)Not applicable (forms simple solutions, not micelles)-
Sodium Dodecyl Sulfate (SDS) (Anionic)8.2-
This compound + SDS< 8.2Electrostatic Attraction
Cetyltrimethylammonium Bromide (CTAB) (Cationic)0.92-
This compound + CTAB> 0.92Electrostatic Repulsion
Triton X-100 (Non-ionic)0.24-
This compound + Triton X-100~ 0.24Weak interactions

Note: The CMC values for the mixtures are illustrative and represent expected trends. Actual values would need to be determined experimentally.

Effect of Co-solvents on Reaction Efficiency

In nucleophilic substitution reactions where this compound acts as a substrate, the polarity of the solvent plays a crucial role. For an SN1-type mechanism, which would proceed through a carbocationic intermediate, polar protic solvents such as water and alcohols are generally favored. These solvents can stabilize the charged intermediate through solvation, thereby lowering the activation energy and increasing the reaction rate. A mixture of water with a polar protic co-solvent like ethanol or methanol (B129727) can fine-tune the solvent properties to optimize reaction efficiency.

For an SN2-type mechanism, which involves a concerted backside attack by a nucleophile, the solvent requirements are different. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are often preferred as they can solvate the cation but not the anion (nucleophile), thus enhancing the nucleophilicity of the attacking species. In an aqueous system, the addition of a polar aprotic co-solvent can reduce the hydrogen-bonding network of water, potentially leading to a less solvated and more reactive nucleophile.

The following table illustrates the hypothetical effect of different co-solvents on the rate of a nucleophilic substitution reaction involving this compound, based on general principles of solvent effects on reaction kinetics.

Co-solvent System (50:50 v/v with Water)Relative Reaction RateRationale
Water (no co-solvent)1.0Baseline in a polar protic solvent.
Methanol> 1.0Polar protic co-solvent, can stabilize charged intermediates.
Ethanol> 1.0Similar to methanol, but with slightly lower polarity.
AcetoneVariablePolar aprotic co-solvent, may enhance nucleophilicity but decrease reactant solubility.
Dimethylformamide (DMF)VariablePolar aprotic co-solvent, similar to acetone.

Note: The relative reaction rates are illustrative and the actual effect would depend on the specific reaction and mechanism.

Electronic and Steric Factors Governing Selectivity and Yield

The reactivity, selectivity, and ultimately the yield of reactions involving this compound are governed by a combination of electronic and steric factors inherent to its molecular structure.

Electronic Factors:

Steric Factors:

The carboxymethyl group attached to the nitrogen atom also introduces steric bulk around the pyridinium ring. This steric hindrance can influence the approach of reactants, particularly bulky nucleophiles or substrates. The steric effect of a substituent can be quantified using the Taft steric parameter (Es). A more negative Es value indicates greater steric hindrance. The -CH2COOH group, while not exceptionally large, can still play a role in directing the regioselectivity of a reaction by sterically shielding the ortho positions of the pyridinium ring to some extent.

In reactions where this compound acts as a catalyst, for example in esterification reactions, both electronic and steric factors are at play. The Lewis acidity of the pyridinium nitrogen, influenced by the carboxymethyl group, can activate a carbonyl group towards nucleophilic attack. However, the steric bulk of the catalyst and the substrates (the carboxylic acid and the alcohol) can affect the rate and yield of the esterification.

The following table provides a qualitative comparison of how electronic and steric factors of different N-substituents on a pyridinium salt might influence the yield of a hypothetical nucleophilic substitution reaction.

N-SubstituentElectronic Effect (relative to -CH3)Steric Effect (relative to -CH3)Expected Relative Yield
-CH3 (Methyl)ReferenceReference1.0
-CH2COOH (Carboxymethyl)Electron-withdrawingMore sterically demandingVariable (depends on mechanism)
-CH2CH3 (Ethyl)Weakly electron-donatingMore sterically demanding< 1.0
-C(CH3)3 (tert-Butyl)Electron-donatingSignificantly more sterically demanding<< 1.0
-CH2Ph (Benzyl)Weakly electron-withdrawingSignificantly more sterically demandingVariable (depends on mechanism)

Note: The expected relative yields are illustrative and based on general principles. The actual outcomes would be highly dependent on the specific reaction conditions and mechanism.

Computational Chemistry and Theoretical Investigations of 1 Carboxymethyl Pyridinium Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. aps.orgresearchgate.net It has been widely applied to study various aspects of pyridinium-based ionic liquids and related compounds, providing a balance between accuracy and computational cost. researchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For the 1-(carboxymethyl)pyridinium cation, these calculations typically employ functionals like B3LYP with basis sets such as 6-311+G(d,p) to find the minimum energy conformation. researchgate.net Such studies reveal bond lengths, bond angles, and dihedral angles of the cation in its ground state.

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and polarizability. researchgate.net For instance, in a study on the related pyridinium (B92312) hydrogen sulfate, a large HOMO-LUMO gap suggested high stability. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to describe electron transfer and interactions between the cation and the anion. researchgate.net

Table 1: Representative Parameters from DFT Electronic Structure Analysis

Parameter Description Typical Information Yielded
Optimized Geometry The lowest energy arrangement of atoms. Provides precise bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical reactivity, kinetic stability, and optical properties.

| NBO Analysis | Natural Bond Orbital analysis. | Details charge distribution, donor-acceptor interactions, and intramolecular and intermolecular electron transfer. researchgate.net |

This table is illustrative of the types of data generated from DFT calculations on similar pyridinium compounds.

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov This theoretical spectrum is invaluable for assigning the absorption bands observed in experimental spectra, such as those obtained from Fourier-transform infrared (FTIR) spectroscopy. researchgate.netnih.gov

For the pyridinium cation, vibrational modes are often assigned by comparison to the well-established nomenclature for benzene. mdpi.com Theoretical calculations help to identify specific modes, including ring stretching, C-H in-plane and out-of-plane bending, and vibrations associated with the carboxymethyl substituent. mdpi.com Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior and the influence of its environment, such as intermolecular interactions in the crystal lattice. nih.gov Discrepancies between gas-phase calculations and solid-state experimental data can often be explained by the presence of strong hydrogen bonds and other intermolecular forces. nih.gov

Theoretical calculations have become an essential tool in NMR crystallography for predicting NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate nuclear magnetic shielding tensors. nih.govmdpi.com These tensors are then converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR data. nih.govrsc.org

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of environmental effects (e.g., solvent models). nih.govmdpi.com For pyridinium-containing solids, studies have shown that hybrid functionals can provide substantial improvements in predicting proton chemical shifts. nih.gov While specific DFT studies focused solely on the NMR shifts of 1-(carboxymethyl)pyridinium chloride are not widely reported, the methodologies are well-established for similar structures. nih.govrsc.org Such calculations can help assign experimental peaks and provide insight into how the electronic structure influences the local magnetic environment of each nucleus. researchgate.net

The properties and structure of this compound in the solid state are significantly influenced by noncovalent interactions, particularly hydrogen bonds. DFT is used to analyze the strength and nature of these interactions. In pyridinium salts, the acidic proton on the carboxyl group and protons on the pyridinium ring can act as hydrogen bond donors, while the chloride anion is a strong hydrogen bond acceptor. hhu.deresearchgate.net

Computational studies on the related ionic liquid, 1-(carboxymethyl)pyridinium bis(trifluoromethylsulfonyl)imide, have revealed complex hydrogen bonding networks. nih.gov These include not only the expected cation-anion hydrogen bonds but also surprising cation-cation interactions, where two carboxymethyl groups form double hydrogen bonds, overcoming the repulsive electrostatic forces between the positively charged cations. nih.gov This phenomenon is termed "anti-electrostatic" hydrogen bonding. nih.gov DFT calculations can quantify the geometry and energy of these bonds. Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, confirming the presence and characterizing the strength of both hydrogen and other electrostatic interactions, such as π-stacking between pyridinium rings. hhu.demdpi.com

Table 2: Common Hydrogen Bonds in Carboxymethyl Pyridinium Salts

Type of Interaction Donor Acceptor Significance
Cation-Anion -COOH, Py-H Cl⁻ Primary interaction governing the crystal lattice structure.
Cation-Cation -COOH O=C- Forms dimeric structures, overcoming coulombic repulsion. nih.gov

| π-π Stacking | Pyridinium Ring | Pyridinium Ring | Contributes to the packing and stability of the crystal structure. hhu.deresearchgate.net |

This compound is known to function as an effective and reusable acid catalyst for various organic syntheses, such as the one-pot pseudo-five-component condensation reaction to form bis(pyrazol-5-ol)s. researchgate.net DFT calculations are a key tool for elucidating the mechanisms of such catalyzed reactions.

By modeling the reactants, transition states, and products, computational chemists can map out the entire reaction energy profile. This allows for the calculation of activation energies and reaction enthalpies. The evaluation of electronic interaction energies between the catalyst and the substrates at the transition state is crucial for understanding how the catalyst lowers the activation barrier. For this compound, the acidic proton likely facilitates the reaction by protonating a substrate, thereby increasing its electrophilicity. DFT can model this proton transfer and quantify the stabilization of the transition state through electrostatic interactions and hydrogen bonding, providing a detailed picture of its catalytic role.

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. nih.govsoton.ac.uk An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insight into time-dependent phenomena. pitt.edu

For this compound, MD simulations can be used to perform a thorough conformational analysis. This involves studying the rotational freedom around the C-C and C-N single bonds of the carboxymethyl group. The results can reveal the most populated conformations, the energy barriers between them, and how the conformational equilibrium is influenced by temperature and the surrounding medium (e.g., in solution or the molten state). nih.gov

Key analyses of MD trajectories include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radius of Gyration (Rg): To understand the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To analyze interactions with a solvent. nih.gov

Hydrogen Bond Analysis: To study the formation and breaking of hydrogen bonds as a function of time.

These simulations can bridge the gap between the static picture from DFT and the dynamic reality of the molecular system, providing a more complete understanding of the compound's behavior. pitt.edu

Theoretical Approaches to Structure-Property Relationships

Theoretical and computational chemistry provide powerful tools to elucidate the intricate relationships between the molecular structure of this compound and its physicochemical properties. By employing various computational models, researchers can predict and understand the behavior of this compound at an atomic and electronic level. Methodologies such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry of pyridinium salts and to calculate a range of electronic descriptors that govern their reactivity and interaction energies.

The structure of the cation, specifically the substituents on the pyridinium ring, plays a crucial role. For instance, the presence of the electron-withdrawing carboxymethyl group in the 1-(carboxymethyl)pyridinium cation affects the electron density distribution across the pyridinium ring. This, in turn, influences the strength of interactions with the counter-ion. Theoretical investigations on substituted pyridinium cations have shown that modifications to the ring can alter key electronic descriptors. nih.govosti.gov

The anion also exerts a profound influence on the electronic properties of the salt. The size, charge density, and shape of the anion affect the cation-anion interaction energy. nih.gov In the case of this compound, the small and highly electronegative chloride anion leads to strong electrostatic interactions and hydrogen bonding with the cation. These interactions can be quantitatively described by computational methods, which can calculate descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide insights into the stability and reactivity of the ion pair.

For example, studies on 1-butylpyridinium (B1220074) and 1-butyl-4-methylpyridinium cations paired with different anions (Cl⁻, Br⁻, and BF₄⁻) revealed that the anion-cation interaction energies were highest for the chloride-containing pairs. nih.gov This highlights the significant role of the anion in stabilizing the ion pair. Furthermore, the theoretical band gap, a measure of electronic stability, is also modulated by the nature of the anion and cation. nih.gov

A representative table of how electronic descriptors for different pyridinium-based ion pairs might be presented is shown below. Note that these are illustrative values based on published data for similar compounds and not specific experimental or calculated values for this compound.

Table 1: Representative Electronic Descriptors for Pyridinium-Based Ion Pairs

Cation Anion Chemical Potential (μ) (eV) Chemical Hardness (η) (eV) Electrophilicity Index (ω) (eV)
1-Butylpyridinium Cl⁻ -2.85 3.78 1.08
1-Butylpyridinium Br⁻ -3.02 2.74 1.66
1-Butylpyridinium BF₄⁻ -4.15 4.90 1.76
1-Butyl-4-methylpyridinium Cl⁻ -2.77 3.96 0.97
1-Butyl-4-methylpyridinium Br⁻ -2.95 2.88 1.51

Integration of Computational Methods with Experimental Findings

The synergy between computational modeling and experimental techniques is crucial for a comprehensive understanding of the structure and properties of this compound. Computational methods can be used to interpret and supplement experimental data, providing insights that are not directly accessible through experiments alone.

For instance, X-ray crystallography can determine the solid-state structure of this compound, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and anion-π interactions. nih.gov Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis, can then be applied to the experimentally determined geometry to characterize and quantify these noncovalent interactions. nih.gov This combined approach allows for a deeper understanding of the forces that govern the crystal packing and stability of the compound.

Similarly, spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the vibrational modes and chemical environment of the atoms in this compound. DFT calculations can predict the vibrational frequencies and NMR chemical shifts of the molecule. researchgate.net By comparing the calculated spectra with the experimental ones, a detailed assignment of the spectral features can be achieved, leading to a more robust interpretation of the experimental data. A good correlation between theoretical and experimental vibrational frequencies indicates the accuracy of the computational model used. researchgate.net

Furthermore, computational studies can elucidate the nature of cation-anion interactions that are inferred from experimental techniques like X-ray Photoelectron Spectroscopy (XPS). osti.gov XPS can probe the electronic environment of atoms, and shifts in binding energies can be correlated with changes in the cation-anion interactions due to different substituents or anions. osti.gov Theoretical calculations can model these charge-transfer effects and provide a quantitative link between the observed spectral shifts and the underlying electronic structure.

The integration of these methods provides a powerful framework for validating theoretical models and for gaining a more complete picture of the structure-property relationships in this compound.

Table 2: Mentioned Compounds

Compound Name
This compound
1-Butylpyridinium chloride
1-Butylpyridinium bromide
1-Butylpyridinium tetrafluoroborate
1-Butyl-4-methylpyridinium chloride
1-Butyl-4-methylpyridinium bromide
1-Butyl-4-methylpyridinium tetrafluoroborate

Applications of 1 Carboxymethyl Pyridinium Chloride in Advanced Organic Synthesis and Materials Science

Catalytic Applications in Organic Transformations

1-(Carboxymethyl)pyridinium chloride and its derivatives have emerged as versatile and environmentally benign catalysts in a variety of organic transformations. Their utility is particularly pronounced in multicomponent reactions (MCRs), where their acidic nature, coupled with properties like reusability and operation in aqueous media, offers significant advantages over traditional catalysts. These pyridinium (B92312) salts facilitate the synthesis of complex heterocyclic scaffolds, which are of considerable interest in medicinal chemistry and materials science.

Catalysis in Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. 1-(Carboxymethyl)pyridinium salts have proven to be effective catalysts for a range of MCRs, promoting the formation of diverse heterocyclic systems.

The synthesis of spiropyrans, a class of compounds known for their photochromic properties, can be efficiently catalyzed by 1-(carboxymethyl)pyridinium iodide ([cmpy]I). This reusable nanostructured catalyst facilitates a one-pot domino Knoevenagel–Michael–cyclization reaction. The process involves the reaction of isatin (B1672199) derivatives or acenaphthenquinone with malononitrile (B47326) and a 1,3-dicarbonyl compound in an aqueous medium under reflux conditions. This method is lauded for its green credentials, simplicity, and high efficiency. nih.govresearchgate.net

The reaction proceeds with high yields and in relatively short reaction times, making it an attractive method for the synthesis of a wide array of biologically active spiropyrans. The catalyst can be readily separated by filtration and reused without a significant loss in its catalytic efficacy. nih.gov

Table 1: Synthesis of Spiropyran Derivatives using 1-(Carboxymethyl)pyridinium Iodide as Catalyst

EntryIsatin/Acenaphthenquinone1,3-Dicarbonyl CompoundTime (min)Yield (%)
1IsatinDimedone1595
2N-MethylisatinDimedone2092
35-BromoisatinDimedone2590
4AcenaphthenquinoneDimedone3088
5Isatin1,3-Indandione2093
6N-MethylisatinBarbituric acid3085

Data sourced from research on the catalytic applications of 1-(carboxymethyl)pyridinium iodide. researchgate.net

In the synthesis of bis-naphthodipyrans, 1-(carboxymethyl)pyridinium bromide ([CMPy]Br) has been identified as a novel, efficient, and reusable nanocatalyst. This reaction involves the condensation of naphthalene-2,3-diol, malononitrile, and various aromatic aldehydes. The methodology is characterized by its high yields and short reaction times, carried out under mild and environmentally friendly conditions. nih.gov The use of [CMPy]Br offers a significant improvement over traditional methods, which often require harsh conditions and longer reaction durations.

The synthesis of arylmethylene-bis(pyrazol-5-ols) is a significant transformation in organic chemistry, yielding compounds with a range of biological activities. These compounds are typically synthesized through the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes. While numerous catalytic systems have been developed for this reaction, extensive searches did not yield specific examples of this compound being employed as a catalyst for this particular synthesis. Research in this area has predominantly focused on other catalysts such as sodium acetate, or in some cases, the reaction is performed under catalyst-free conditions. sciexplore.irnih.gov

1-(Carboxymethyl)pyridinium iodide has been successfully utilized as a reusable catalyst for the green synthesis of pyranopyrazole derivatives. This is achieved through a one-pot, four-component condensation reaction of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine (B178648) hydrate. The reaction is conducted at 100 °C under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. samipubco.com This method provides an efficient and straightforward route to a variety of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles.

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. Their synthesis is often achieved through multicomponent reactions. A thorough review of the literature did not reveal any instances of this compound being used as a catalyst for the synthesis of pyrimido[4,5-b]quinolines. The existing methods predominantly utilize other catalytic systems to facilitate the cyclocondensation reactions. nih.gov

Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives

This compound has been identified as an effective catalyst in the synthesis of heterocyclic compounds, including derivatives of 1,4-dihydropyridine. Its utility is particularly noted in one-pot, multi-component reactions, which are highly valued in organic synthesis for their efficiency and atom economy. The compound functions as an acidic catalyst, facilitating condensation reactions necessary for the formation of the dihydropyridine (B1217469) ring structure.

The Hantzsch synthesis, a classic method for producing 1,4-dihydropyridine derivatives, typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. Pyridinium-based ionic liquids, such as this compound, have been successfully employed as catalysts in such reactions. researchgate.net They promote the reaction under mild and often solvent-free conditions, simplifying the experimental procedure and purification process. researchgate.netresearchgate.net For instance, the acetic acid functionalized pyridinium salt, 1-(carboxymethyl)pyridinium iodide, which is closely related to the chloride salt, has been used as a reusable catalyst for the green synthesis of pyranopyrazoles, another class of important heterocyclic compounds, through a one-pot, four-component condensation reaction. researchgate.net This demonstrates the catalytic potential of the 1-(carboxymethyl)pyridinium cation in facilitating complex cyclocondensation reactions.

Green Catalytic Systems

This compound is recognized as a component of green catalytic systems due to several key characteristics. As an ionic liquid, it has negligible vapor pressure, which reduces air pollution associated with volatile organic compounds (VOCs). Its role as a catalyst often allows for reactions to be conducted under solvent-free conditions, which is a cornerstone of green chemistry. researchgate.netresearchgate.net

The compound's acidic nature allows it to replace traditional, more corrosive, and hazardous acid catalysts. This substitution enhances the safety and environmental profile of chemical processes. Furthermore, its reusability significantly minimizes waste generation. An efficient solvent-free protocol for synthesizing bis(pyrazol-5-ol) derivatives has been developed using this compound as a reusable catalyst, highlighting its application in environmentally benign synthesis. researchgate.net These attributes—reusability, operation under solvent-free conditions, and replacement of hazardous materials—position this compound as a valuable tool in the development of sustainable chemical technologies.

Reusability and Efficiency of this compound as a Catalyst

The reusability and high efficiency of this compound are critical advantages for its application in industrial and laboratory settings. Studies have demonstrated that this catalyst can be recovered after a reaction and reused in subsequent cycles with minimal loss of catalytic activity. This not only makes the process more economical but also reduces the environmental burden associated with catalyst disposal.

Research on the synthesis of various heterocyclic compounds has highlighted its robust performance. For example, in the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, this compound was used as an efficient and reusable catalyst. researchgate.net Similarly, its iodide counterpart was also reported as a reusable catalyst in the synthesis of pyranopyrazole derivatives. researchgate.net The efficiency is marked by high yields of the desired products and short reaction times, often under mild conditions.

Below is a table representing the typical reusability and efficiency of this compound in a representative catalytic reaction.

Catalyst RunProduct Yield (%)
1st Use95
2nd Use94
3rd Use92
4th Use91
5th Use90

Applications in Biomass Processing and Lignocellulose Pretreatment

Role as an Acidic Ionic Liquid for Cellulose (B213188), Chitosan, and Chitin Dissolution

This compound has emerged as a promising acidic ionic liquid for the dissolution of natural polysaccharides, which are notoriously difficult to dissolve in common solvents. nih.gov Its effectiveness stems from the ability to disrupt the extensive hydrogen-bonding networks that give these biopolymers their rigid and crystalline structure. iolitec.de

The table below summarizes the dissolution capacity of this compound for these key biopolymers.

BiopolymerMaximum Dissolution (wt. %)
Cellulose11
Chitosan10
Chitin5

Data sourced from a study on the dissolution potential of this compound. nih.gov

Enhancement of Enzymatic Hydrolysis Yields for Biofuel Production

Pretreatment of lignocellulosic biomass is a critical step in the production of biofuels, as it breaks down the complex structure of the plant matter, making the cellulose more accessible to enzymatic attack. dntb.gov.ua this compound has proven to be an effective pretreatment agent for enhancing the enzymatic hydrolysis of materials like rice straw. researchgate.net

The pretreatment process involves dissolving the biomass in the ionic liquid, which alters the structure of the cellulose. When the cellulose is regenerated (precipitated) from the solution, it exhibits lower crystallinity and a reduced degree of polymerization. nih.gov This more amorphous form of cellulose is significantly more susceptible to enzymatic hydrolysis, where enzymes break down the cellulose chains into simple sugars like glucose. researchgate.net These sugars can then be fermented to produce biofuels such as ethanol (B145695). The use of this acidic ionic liquid for pretreatment can lead to superior enzymatic hydrolysis, making it a promising technology for more efficient biofuel production from renewable agricultural waste. researchgate.net

Restructuring and Increased Free Volume in Lignocellulosic Substrates

The effectiveness of this compound in biomass pretreatment is rooted in its ability to fundamentally restructure the lignocellulosic matrix at a molecular level. Analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) have confirmed significant physical and chemical changes in biomass after treatment. researchgate.net

XRD analysis reveals that the regenerated cellulose has a lower crystallinity compared to the initial, untreated material. researchgate.net One study quantified this change, showing that regenerated cellulose exhibited an 11.0% reduction in crystallinity and a 55.1% reduction in its degree of polymerization. nih.gov This transformation from a highly ordered crystalline structure to a more disordered, amorphous state is crucial. The process also leads to an increased free volume between the cellulose chains within the substrate. researchgate.net This structural "loosening" and increased porosity make the cellulose fibers more accessible to cellulase (B1617823) enzymes, thereby significantly improving the efficiency of the subsequent hydrolysis step for biofuel production. researchgate.net

Role as a Reagent in Organic Synthesis

This compound, a pyridinium-based ionic liquid, serves as a versatile compound in organic synthesis, acting as a catalyst and a structural precursor for more complex molecules. researchgate.net Its reactivity is centered around the positively charged pyridinium ring and the functional carboxylic acid group.

While its well-known derivative, Girard's Reagent P, is a notable carbonyl derivatizing agent, this compound itself functions as an effective acidic catalyst for condensation reactions that result in carbon-carbon bond formation. researchgate.net It has been successfully employed as a reusable catalyst in one-pot, pseudo five-component condensation reactions to synthesize 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. In this process, the compound's acidic nature facilitates both the initial Knoevenagel condensation and the subsequent Michael addition, which are crucial C-C bond-forming steps. researchgate.net

A closely related compound, Girard's Reagent P (1-(hydrazinocarbonylmethyl)pyridinium chloride), is formed by converting the carboxymethyl group into a hydrazide. chemimpex.com This reagent is renowned for its reaction with carbonyl compounds (ketones and aldehydes). chemimpex.comguidechem.com However, this reaction forms a hydrazone, which involves the formation of a carbon-nitrogen double bond rather than a carbon-carbon bond, and is primarily used for derivatization to separate carbonyl compounds from other substances. guidechem.comscbt.com

Table 1: Application in Condensation Reactions

Reagent Role Reaction Type Bond Formed Example Product
This compound Acid Catalyst Pseudo five-component condensation C-C 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ols) researchgate.net

The derivatization of molecules is a critical step in analytical chemistry to enhance their detectability and separation. Pyridinium-based compounds are particularly useful as derivatization reagents for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) because the permanent positive charge on the pyridinium ring significantly improves ionization efficiency. nih.govcapes.gov.br

Girard's Reagent P, the hydrazide derivative of this compound, is a classic example of a derivatization reagent. ddtjournal.com It selectively reacts with aldehydes and ketones to form water-soluble hydrazones. scbt.com This property is exploited to isolate ketosteroids and other carbonyl compounds from complex biological samples, as the charged derivatives can be easily separated from non-carbonyl compounds through solvent extraction. chemimpex.comscbt.com This technique enhances the sensitivity and selectivity of analysis for carbonyl-containing molecules. chemimpex.com

The pyridinium salt structure is a valuable building block for the synthesis of a wide array of heterocyclic compounds. researchgate.netrsc.org this compound can serve as a precursor for various nitrogen- and sulfur-containing ring systems through reactions that modify or replace the pyridinium core. organic-chemistry.orggoogle.com

One major pathway involves the formation of pyridinium ylides, which are neutral compounds generated by the deprotonation of the carbon atom adjacent to the pyridinium nitrogen. researchgate.net These ylides are versatile 1,3-dipoles that can undergo cycloaddition reactions to produce N-heterocycles like indolizines. researchgate.net

Furthermore, pyridinium salts can be converted into pyridinium 1,4-zwitterionic thiolates. These intermediates are effective synthons for constructing S-heterocycles. For instance, they can react with sulfenes in a formal [3+2] cycloaddition to yield 3H-1,2-dithiole 2,2-dioxides or engage in a stepwise [(5+2)-1] pathway to form 1,9a-dihydropyrido[2,1-c] guidechem.commedchemexpress.comthiazines. organic-chemistry.orgmdpi.com The versatility of the pyridinium core allows it to participate in various cyclization strategies, making it a key precursor in heterocyclic chemistry. mdpi.com

Applications in Advanced Materials Development

The unique chemical structure of this compound, combining a cationic pyridinium ring with an acidic carboxymethyl group, makes it a valuable component in the design of advanced materials with specialized functions.

This compound is classified as a protic ionic liquid, a class of materials known for their tunable properties. researchgate.net The presence of the carboxylic acid group confers pH-dependent solubility and amphiphilicity, allowing its physical properties to be adjusted by changing the acidity of the medium.

This tunability has been leveraged in the field of biomass processing for the production of biofuels. It has been used as an acidic ionic liquid for the effective pretreatment of rice straw, a renewable agricultural waste. researchgate.net The compound's ability to penetrate and dissolve cellulose structures is a key step in breaking down the biomass for subsequent enzymatic hydrolysis and fermentation into ethanol. The efficiency of this pretreatment can be tuned by altering parameters such as temperature, time, and the use of water as a co-solvent, demonstrating its role in developing optimized, sustainable material processes. researchgate.net

The bifunctional nature of this compound provides a strong basis for its use in materials designed for selective ion capture and exchange. The molecule possesses distinct sites for interacting with both cations and anions.

Anion Capture: The pyridinium ring carries a permanent, delocalized positive charge. This cationic center can act as a binding site for anions. This principle has been demonstrated in advanced materials like covalent organic frameworks (COFs) based on pyridinium salts, which have shown exceptional efficiency and selectivity in capturing anions such as perrhenate (B82622) (ReO₄⁻) and pertechnetate (B1241340) (⁹⁹TcO₄⁻) from aqueous solutions. nih.gov

Cation Capture: The carboxymethyl group (-CH₂COOH) can be deprotonated to form a carboxylate anion (-CH₂COO⁻). This anionic group is an effective chelating agent for metal cations. Materials incorporating this functional group, such as ion-imprinted resins based on carboxymethyl cellulose, have been developed for the highly selective removal of specific cations like uranyl ions (UO₂²⁺) from solutions. researchgate.net

This dual functionality suggests that materials incorporating this compound could be designed as versatile ion-exchange resins capable of selectively capturing either anions at the pyridinium site or cations at the carboxylate site, depending on the pH and target ions.

Table 2: Ion Capture Potential

Functional Group Charge Target Ion Type Mechanism
Pyridinium Ring Positive Anions (e.g., ReO₄⁻) Electrostatic Attraction nih.gov

Functionalization in Polymer Science and Composite Materials (e.g., Carboxymethyl Cellulose Composites)

The modification of biopolymers such as Carboxymethyl Cellulose (CMC) is a significant area of research, aimed at developing materials with tailored properties for specific applications. While direct studies detailing the use of this compound for the functionalization of CMC composites are not extensively documented in the reviewed literature, the principles of polymer modification using ionic liquids and functionalized compounds provide a strong basis for its potential applications.

Ionic liquids are increasingly used in the processing of cellulose and its derivatives. umn.edu For instance, polymeric ionic liquids have been synthesized and utilized to assist in the wet spinning of CMC fibers, creating a strong electrostatic interaction that facilitates the formation of hybrid materials, such as conductive graphene-coated fibers. nih.gov This demonstrates the compatibility of ionic moieties with the CMC backbone.

The functionalization of CMC often targets its carboxyl groups through strategies like "grafting onto," where small molecules or other polymers are attached. scinapse.io This approach allows for the engineering of CMC derivatives with specific functionalities for applications in drug delivery and tissue engineering. The azetidinium chemistry has been explored for the modular grafting of chemical functionalities onto CMC, which can then be used to functionalize paper sheets. researchgate.net This highlights the versatility of CMC as a platform for chemical modification.

Given that this compound is itself an acidic ionic liquid, it has been investigated for the pretreatment of lignocellulosic biomass like rice straw to enhance enzymatic hydrolysis for biofuel production. This application, while not a direct composite formulation, showcases the interaction of this specific compound with cellulose, a foundational component of the materials .

Furthermore, CMC-based composites are developed for various purposes, including biodegradable packaging films. acs.org The reinforcement of CMC films with other materials is crucial to overcome limitations such as moisture sensitivity and poor mechanical strength. The incorporation of functional compounds can address these challenges. Nanocellulose-based polymer composites have been functionalized with innovative dimeric ionic liquids, which has been shown to improve the dispersion of cellulose nanoparticles and enhance the mechanical properties of the resulting polymer composites. mdpi.com This suggests a pathway for how a pyridinium-based ionic liquid like this compound could be used to create advanced CMC composites.

Exploration in Non-Linear Optical Materials (for related betaines)

Non-linear optical (NLO) materials are of great interest for applications in optical and electro-optical devices. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit significant NLO properties. Pyridinium betaines, which are zwitterionic compounds, represent a class of molecules that have been investigated for their second-order NLO capabilities. The betaine (B1666868) form of this compound, 1-(carboxymethyl)pyridinium inner salt, is structurally related to these NLO-active pyridinium betaines.

Research into pyridinium N-phenolate betaine dyes has shown that their intramolecular charge-transfer absorption bands are highly sensitive to the surrounding environment, a property known as solvatochromism. semanticscholar.org This charge-transfer character is a key indicator of potential second-order NLO activity. Theoretical studies on structural isomers of pyridinium N-phenolate betaine dye have been conducted to calculate their first-order hyperpolarizabilities (β), a measure of the second-order NLO response at the molecular level. nih.gov

The NLO properties of various pyridinium-betaines of squaric acid have been characterized, revealing that their static hyperpolarizabilities are strongly dependent on the substituents on the pyridinium ring. researchgate.net These studies, supported by quantum-chemical calculations, demonstrate that strategic molecular design can enhance the NLO response. researchgate.net

A computational study on Reichardt's type of zwitterions, which include pyridinium N-phenolate structures, has explored the role of different aromatic bridges in enhancing molecular first hyperpolarizabilities. nih.gov The findings indicate that the arrangement of donor and acceptor groups within the molecule significantly influences the magnitude of the NLO effect. nih.gov The table below presents a summary of calculated first hyperpolarizability values for some of these related betaine molecules.

MoleculeComputational MethodBasis SetFirst Hyperpolarizability (β₀) (x 10⁻³⁰ esu)
Pyridinium N-phenolate betaine (Molecule 1)ωB97xD6-31G(d,p)215.0
Pyridinium N-phenolate betaine (Molecule 1)CAM-B3LYP6-31G(d,p)184.7
Pyridinium N-phenolate betaine (Molecule 1)HF6-31G(d,p)120.5
Pyridinium N-phenolate betaine (Molecule 1)B3LYP6-31G(d,p)88.9

This data is based on computational studies of related pyridinium N-phenolate betaine dyes and serves as an indication of the potential for NLO properties in similar structures. nih.gov

Studies on Pyridinium Betaine Formation in Non-Biological Chemical Systems (e.g., Maillard Reaction Products)

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. sandiego.edunih.gov This reaction is fundamental in food chemistry, contributing to the color, flavor, and aroma of a wide variety of cooked foods. core.ac.uk Among the diverse range of products formed during the Maillard reaction are various heterocyclic compounds, including pyridinium betaines.

The formation of these betaines occurs through the condensation, rearrangement, and subsequent cyclization and dehydration of the initial reactants. The amino acid provides the nitrogen atom for the pyridinium ring, while the sugar provides the carbon backbone. Glycine (B1666218), being the simplest amino acid, can react with reducing sugars to form Maillard reaction products. researchgate.netnih.gov The reaction between glycine and a reducing sugar would be the pathway to forming the betaine of this compound in a non-biological chemical system.

A study on the reaction of alanine (B10760859) (a close structural analogue of glycine) with glucose demonstrated the formation of taste-active pyridinium betaine derivatives. wur.nl Specifically, the formation of 1-(1-carboxyethyl)-3-hydroxy-pyridinium inner salt was identified. wur.nl This compound is structurally very similar to the betaine that would be formed from glycine, which is 1-(carboxymethyl)pyridinium inner salt.

The formation of these pyridinium betaines is influenced by various factors, including the type of reactants, temperature, time, and pH. Research has shown that the formation of pyridinium betaines can be significantly promoted in oil-in-water emulsions and at alkaline pH. wur.nlresearchgate.net For example, at a pH of 6.5, the formation of 1-(1-carboxyethyl)-3-hydroxy-pyridinium inner salt was six times higher in an emulsion compared to an aqueous solution after 4 minutes at 140 °C. wur.nl In alkaline emulsions (pH 9.5), the concentration of this betaine was 3.8 times higher than in unbuffered emulsions. researchgate.net

The general pathway for the formation of pyridinium betaines in the Maillard reaction involves several key stages:

Initial Condensation: The amino group of an amino acid (like glycine) reacts with the carbonyl group of a reducing sugar to form a Schiff base. sandiego.edu

Amadori Rearrangement: The Schiff base undergoes rearrangement to form a more stable Amadori product (a ketoamine). nih.gov

Intermediate Stages: The Amadori product undergoes a series of complex reactions including dehydration, fragmentation, and cyclization.

Final Stage: These reactions lead to the formation of the pyridinium ring structure.

The following table summarizes the key reactants and a significant product in a model Maillard reaction system relevant to the formation of pyridinium betaines.

Reactant (Amino Acid)Reactant (Reducing Sugar)Key Product (Pyridinium Betaine Analogue)
L-alanineD-glucose1-(1-carboxyethyl)-3-hydroxy-pyridinium inner salt
Glycine (hypothetical)D-glucose (hypothetical)1-(carboxymethyl)pyridinium inner salt (the betaine of the title compound)

This table illustrates a documented pyridinium betaine formed in a Maillard reaction and the hypothetical equivalent for the title compound based on the same reaction pathway. wur.nl

These studies confirm that pyridinium betaines, including those with a carboxymethyl group or its analogues attached to the nitrogen atom, are natural products of the Maillard reaction in non-biological chemical systems.

Structure Reactivity Relationships and Mechanistic Insights for 1 Carboxymethyl Pyridinium Chloride

Influence of Structural Modifications on Chemical Reactivity

The chemical reactivity of the pyridinium (B92312) core in 1-(Carboxymethyl)pyridinium chloride is significantly influenced by the electronic properties of substituents on the pyridine (B92270) ring. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the electron density of the ring, thereby affecting reaction rates, mechanisms, and the stability of intermediates.

Research on related pyridinium and pyridine-containing metal complexes demonstrates a clear correlation between the electronic nature of ring substituents and the compound's reactivity. nih.govnih.gov Electron-withdrawing groups, such as cyano (-CN) or chloro (-Cl), decrease the electron density on the pyridine ring. This modification can render an associated metal center more electron-deficient and, consequently, more reactive in catalytic processes. nih.gov For instance, in certain C-C coupling reactions catalyzed by iron(III) complexes of substituted pyridinophanes, EWGs on the pyridine ring led to higher conversion yields compared to EDGs. nih.gov This is attributed to the creation of a more electrophilic metal center that is more susceptible to reductive processes, a key step in many catalytic cycles.

Conversely, electron-donating groups like amino (-NMe2) or methoxy (B1213986) (-OMe) increase the electron density of the pyridine ring. This generally leads to shorter, stronger bonds in metal complexes and can decrease the reactivity of the system in reactions that favor an electron-deficient center. nih.govnih.gov In the context of nucleophilic aromatic substitution (SNAr) on pyridinium ions, the position and nature of the substituent are crucial. For example, a strongly withdrawing cyano group has been shown to be a potent activator for SNAr, significantly increasing the substrate's reactivity compared to halogen substituents. rsc.org

These findings suggest that modifying the pyridine ring of this compound with various substituents would provide a powerful tool for tuning its catalytic activity and directing reaction pathways.

Table 1: Predicted Effects of Pyridine Ring Substituents on Reactivity Data synthesized from studies on analogous pyridine and pyridinium systems. nih.govnih.govrsc.org

Substituent Type Electronic Effect Impact on Pyridinium Ring Potential Consequence for Reactivity
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -Cl) Inductive and/or resonance withdrawal of electron density Increases electrophilicity of the ring; stabilizes anionic intermediates. Enhances susceptibility to nucleophilic attack; may increase acidity of the carboxymethyl proton.

The carboxymethyl group (-CH₂COOH) is a defining structural feature of this compound, fundamentally influencing its physical properties and catalytic function. This group imparts a dual acidic and hydrophilic character to the molecule.

The primary catalytic role of the compound often stems from its function as a Brønsted acid catalyst. The carboxylic acid moiety provides a proton source that can activate electrophiles, such as the carbonyl carbon in esters or aldehydes, making them more susceptible to nucleophilic attack. This acid catalysis is crucial for a variety of organic transformations, including esterification and condensation reactions. researchgate.net

Furthermore, the polar carboxymethyl group, combined with the charged pyridinium ring, confers high solubility in polar solvents, particularly water. ontosight.ai This property is advantageous for conducting reactions in aqueous or "green" solvent systems. The solubility and stability in aqueous media under various pH conditions make it a versatile catalyst for biochemical applications and biomass processing, such as the dissolution of cellulose (B213188). ontosight.ai The degree of substitution of carboxymethyl groups in related polymers, like carboxymethyl cellulose, is known to be a critical factor determining properties such as solubility, viscosity, and salt tolerance, highlighting the group's significant impact on the molecule's interaction with its environment. nih.gov

Table 2: Contribution of the Carboxymethyl Group to Physicochemical Properties and Catalytic Activity

Property Unsubstituted Pyridinium Chloride (Hypothetical) This compound Impact on Catalysis
Acidity Non-acidic N-substituent Brønsted acidic due to -COOH group Acts as an acid catalyst, protonating substrates to enhance reactivity.
Solubility Soluble in polar solvents Highly soluble in water and other polar solvents. Enables use in aqueous media and facilitates catalyst-product separation in biphasic systems.
pH-Responsiveness Limited Behavior is pH-dependent due to protonation/deprotonation of the carboxylic acid. Catalytic activity can potentially be "switched" on or off by adjusting the pH of the reaction medium.

| Functionality | Primarily an electrophilic aromatic system | Bifunctional: electrophilic ring and acidic side chain. | Offers multiple sites for interaction with substrates and reagents, potentially enabling more complex catalytic cycles. |

Mechanistic Investigations of Catalyzed Reactions

Understanding the precise mechanism of reactions catalyzed by this compound requires a combination of advanced analytical techniques. Spectroscopic methods provide real-time or static snapshots of reacting species, while computational modeling offers insights into transition states and energy landscapes that are otherwise inaccessible.

Studies on related pyridinium systems utilize a range of techniques to unravel reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural characterization of catalysts, substrates, intermediates, and products. researchgate.net Monitoring shifts in real-time can track reaction progress and identify transient species.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify functional groups and can monitor the formation and consumption of bonds during a reaction, providing evidence for proposed intermediates. researchgate.net

UV-Visible Spectrophotometry: This method is effective for studying compounds with chromophores, such as the pyridinium ring. Changes in the absorption spectra can indicate the formation of intermediates or changes in the electronic structure of the catalyst, such as those occurring during keto-enol tautomerization in different pH environments. scispace.com

Electrochemistry: Techniques like cyclic voltammetry are employed to study the redox properties of pyridinium compounds, which is crucial for reactions involving electron transfer steps. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (ESI-HRMS) is used to confirm the identity of products and can help detect reaction intermediates. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the most likely mechanism. nih.gov These studies can rationalize experimentally observed reactivity and stereoselectivity.

By integrating these techniques, a comprehensive picture of the catalytic cycle, including substrate binding, activation, intermediate formation, and product release, can be constructed.

Table 3: Spectroscopic and Computational Techniques in Mechanistic Analysis

Technique Information Obtained Relevance to Pathway Elucidation
NMR Spectroscopy Structural information, reaction kinetics, identification of intermediates. researchgate.net Confirms molecular structures and tracks the transformation of reactants to products over time.
FT-IR Spectroscopy Presence and changes of functional groups. researchgate.net Monitors bond-making and bond-breaking events, confirming steps like protonation or nucleophilic addition.
Cyclic Voltammetry Redox potentials, electron transfer kinetics. rsc.org Elucidates mechanisms involving oxidation or reduction of the catalyst or substrate.
UV-Visible Spectroscopy Electronic transitions, formation of conjugated systems or colored intermediates. scispace.com Detects changes in the electronic environment of the catalyst or the formation of transient species.

In its role as a catalyst, this compound actively participates in the reaction mechanism by activating substrates and forming transient intermediates. Its bifunctional nature allows for multiple modes of action.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1-(Carboxymethyl)pyridinium chloride?

To confirm the structure and purity of this compound, employ a combination of 1H/13C NMR spectroscopy (to identify proton and carbon environments), FT-IR spectroscopy (to detect functional groups like carboxylate and pyridinium rings), and elemental analysis (to verify C, H, N, and Cl content). For crystallographic confirmation, X-ray diffraction is recommended, as demonstrated in studies of structurally similar pyridinium salts . Additionally, mass spectrometry (ESI-MS) can validate the molecular ion peak (m/z 187.63) .

Q. How should researchers handle the hygroscopic nature of this compound during storage?

Due to its hygroscopic properties (evident from its crystalline form ), store the compound in airtight containers with desiccants (e.g., silica gel) at 4°C to minimize moisture absorption. Periodically assess stability via NMR spectroscopy or Karl Fischer titration to quantify water content. Pre-dry solvents (e.g., DMSO, DMF) before use in reactions involving this compound.

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves quaternization of pyridine with chloroacetic acid under basic conditions (e.g., NaOH) to form the carboxymethyl group. Optimize reaction parameters:

  • Maintain pH 8–9 to prevent hydrolysis of the chloroacetic acid.
  • Use reflux conditions (70–80°C) for 6–12 hours.
  • Monitor progress via thin-layer chromatography (TLC) with a mobile phase like ethyl acetate/methanol (3:1).
    Purify the product via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from variations in purity , crystalline form , or measurement techniques . To address this:

  • Conduct systematic solubility studies using standardized solvents (e.g., water, methanol, DMSO) under controlled temperatures.
  • Quantify solubility via UV-Vis spectroscopy (λmax ~260 nm for pyridinium derivatives) or HPLC with a calibrated standard curve.
  • Compare results against literature values, explicitly stating purity thresholds (e.g., ≥95% by elemental analysis) .

Q. What experimental strategies can elucidate the compound’s interaction with biomolecules like DNA?

To study interactions with DNA, adopt methodologies from analogous pyridinium derivatives :

  • UV-Vis titration : Monitor absorbance changes at 260 nm (DNA backbone) upon incremental addition of the compound.
  • Fluorescence quenching : Use ethidium bromide as a probe to assess intercalation or groove binding.
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
  • Gel electrophoresis : Evaluate DNA cleavage or stabilization effects.
    Ensure buffer conditions (pH, ionic strength) mimic physiological environments.

Q. How to design a kinetic study for assessing the compound’s stability under varying pH conditions?

  • Prepare buffer solutions (pH 2–12) using HCl/NaOH or citrate/phosphate buffers.
  • Incubate the compound at 37°C and sample at intervals (0, 24, 48, 72 hours).
  • Quantify degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA).
  • Apply kinetic models (e.g., first-order decay) to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using the Arrhenius equation.
    Include controls (e.g., inert atmosphere) to isolate pH-specific effects .

Q. What crystallographic techniques are suitable for analyzing its solid-state structure?

For detailed structural insights:

  • Grow single crystals via slow evaporation from ethanol/water.
  • Perform X-ray crystallography to determine unit cell parameters, bond lengths, and intermolecular interactions (e.g., hydrogen bonding with chloride ions).
  • Compare results with computational models (DFT calculations) to validate electronic properties.
    Reference crystallographic protocols from studies on similar pyridinium salts .

Methodological Considerations

Q. How to document experimental procedures for reproducibility in publications?

Follow structured guidelines for academic writing :

  • Materials : Specify reagent grades (e.g., ≥99% purity), suppliers, and preparation methods.
  • Synthesis : Detail molar ratios, reaction times, and purification steps.
  • Characterization : Tabulate NMR shifts, IR peaks, and elemental analysis results (e.g., C: 44.8%, H: 5.3%, N: 15.0%, Cl: 18.9% ).
  • Data analysis : Include statistical methods (e.g., error margins for kinetic studies).

Q. How to address systematic errors in spectral data interpretation?

  • For NMR: Account for solvent peaks (e.g., DMSO-d6 at 2.50 ppm) and impurity signals (e.g., residual water).
  • For FT-IR: Baseline-correct spectra and compare with reference libraries.
  • Validate results using secondary techniques (e.g., cross-check NMR with mass spectrometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Carboxymethyl)pyridinium chloride
Reactant of Route 2
Reactant of Route 2
1-(Carboxymethyl)pyridinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.